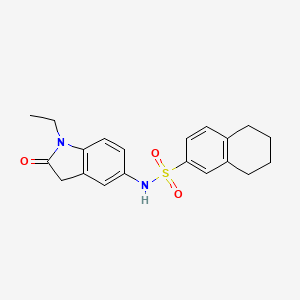

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Descripción

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative featuring a 2-oxoindoline core substituted with an ethyl group at the N1 position and a partially saturated tetrahydronaphthalene sulfonamide moiety at the C5 position.

Propiedades

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-2-22-19-10-8-17(11-16(19)13-20(22)23)21-26(24,25)18-9-7-14-5-3-4-6-15(14)12-18/h7-12,21H,2-6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHDICWOVAASHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O3S |

| Molecular Weight | 358.45 g/mol |

| LogP | 3.2292 |

| Polar Surface Area | 38.859 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival. The indole moiety is known for its role in modulating signaling pathways related to apoptosis and cell cycle regulation.

Anticancer Activity

A significant aspect of the biological activity of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is its anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : The compound showed a GI50 (growth inhibition) value of approximately 10 µM.

- MDA-MB-468 (Triple-Negative Breast Cancer) : It exhibited a more potent activity compared to standard treatments like gefitinib.

These findings suggest that the compound may selectively target cancer cells while sparing normal cells.

Mechanistic Studies

Further mechanistic studies revealed that the compound inhibits the phosphorylation of key proteins involved in the Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition leads to increased apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on MCF-7 and MDA-MB-468 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability in both breast cancer cell lines compared to untreated controls. The combination treatment with gefitinib showed a synergistic effect, enhancing overall efficacy.

- Synergistic Effects with Other Drugs : The compound has been evaluated in combination with other chemotherapeutic agents, showing improved outcomes in terms of reduced tumor size and enhanced survival rates in animal models.

Comparación Con Compuestos Similares

Key Structural and Functional Differences:

The target compound shares a sulfonamide group with derivatives like 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (). However, the latter incorporates a pyrazole-carboxamide moiety and a dimethylamino-naphthalene sulfonamide group, which may confer distinct electronic and steric profiles.

Table 1: Comparison of Sulfonamide Derivatives

2-Oxoindoline Derivatives with Varied Substituents

highlights multiple 2-oxoindoline analogs, such as 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (18) and 2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide (15) . These compounds differ in their C3 substituents (hydroxy-acetamide vs. methyl or phenyl groups), which influence hydrogen-bonding capacity and steric bulk. The target compound’s ethyl and sulfonamide groups may enhance metabolic stability compared to the labile hydroxy-acetamide moiety in compounds like 18 .

Table 2: 2-Oxoindoline Derivatives Comparison

Tetrahydronaphthalene-Containing Analogues

The partial saturation of the naphthalene ring in the target compound distinguishes it from fully aromatic analogs like N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-... (). Similar strategies are observed in 4-cyano-N-(2-oxoindolin-5-yl)benzamide (77) (), where a benzamide group replaces the sulfonamide, altering binding affinity in kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.